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For researchers, scientists, and drug development professionals, achieving high-resolution
separation of proteins is paramount for accurate molecular weight determination, downstream
analysis, and overall experimental success. Sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE) is a fundamental technique for this purpose, and the choice of
buffer system can significantly impact the quality of the results. The two most commonly
employed discontinuous buffer systems are the Laemmli (Tris-Glycine) and the Tricine
systems. This guide provides an objective comparison of their performance, supported by
experimental data, to aid in the selection of the optimal system for specific research needs.

Principle of Operation: A Tale of Two Trailing lons

Both Laemmli and Tricine systems utilize a discontinuous buffer system to create a stacking
effect, concentrating proteins into sharp bands before they enter the resolving gel. This is
achieved through the use of a leading ion (chloride) and a trailing ion. The key difference lies in
the trailing ion used in the running buffer. The Laemmli system employs glycine, while the
Tricine system, as its name suggests, uses tricine.[1][2][3]

The pKa of the trailing ion is a critical factor.[4][5] Glycine has a pKa of approximately 9.6, while
tricine has a pKa of about 8.15. This difference in pKa influences the mobility of the trailing ion
and, consequently, the stacking and separation of proteins.

Performance Comparison: Resolving the Details
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The primary advantage of the Tricine buffer system over the more conventional Laemmli

system is its superior ability to resolve low molecular weight proteins and peptides.

Feature

Laemmli (Tris-Glycine)
System

Tricine System

Primary Application

General purpose, broad range
of protein sizes (20-200 kDa).

Separation of low molecular
weight proteins and peptides
(1-100 kDa, optimal for <30
kDa).

Resolution of Low MW
Proteins (<20 kDa)

Poor; bands can be diffuse or

comigrate with the SDS front.

Excellent; provides sharp, well-

resolved bands.

Mechanism for Low MW

Separation

SDS micelles can interfere with
the migration of small proteins,

leading to fuzzy bands.

More effective separation of
small proteins from SDS
micelles, leading to sharper

bands.

Operating pH

Highly alkaline (pH ~8.8 in
resolving gel, ~8.3 in running
buffer).

Lower pH (pH ~8.45 in
resolving gel, ~8.25 in cathode
buffer).

Potential for Protein

Modification

Higher risk of deamidation and

alkylation due to the higher pH.

Minimized protein modification

due to the lower operating pH.

Gel Stability

Can be less stable over time

due to the higher pH.

Generally more stable.

Supporting Experimental Data

A seminal 1987 study by Schagger and von Jagow in Analytical Biochemistry provided a direct

comparison of the two systems. They analyzed the resolution of cyanogen bromide fragments

of myoglobin on 10%T, 3%C polyacrylamide gels. The results clearly demonstrated the

superior resolving power of the Tricine system for small peptides.
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Myoglobin
Fragment

Molecular Weight
(kDa)

Resolution in
Laemmli System

Resolution in
Tricine System

Two distinct, sharp

[+11 16.95 Single, broad band

bands

Sharp, well-defined
I 8.27 Diffuse band

band
' 6.42 Comigrates with Sharp, well-defined

' fragment Il band
Comigrates with ]

Sharp, well-defined

1] 251 fragment Il and dye

front

band

This table summarizes the findings presented in the 1987 Analytical Biochemistry paper by

Schagger and von Jagow.

Experimental Protocols

Detailed methodologies for preparing and running both Laemmli and Tricine SDS-PAGE are

provided below. These protocols can be adapted based on specific experimental requirements.

Laemmli SDS-PAGE Protocol

Solutions:

e 30% Acrylamide/Bis-acrylamide Solution (29:1 or 37.5:1)

o Resolving Gel Buffer: 1.5 M Tris-HCI, pH 8.8, 0.4% SDS

o Stacking Gel Buffer: 0.5 M Tris-HCI, pH 6.8, 0.4% SDS

e 10X Running Buffer: 0.25 M Tris, 1.92 M Glycine, 1% SDS, pH 8.3

e 2X Sample Buffer: 125 mM Tris-HCI, pH 6.8, 4% SDS, 20% Glycerol, 10% 2-

mercaptoethanol, 0.02% Bromophenol Blue
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e 10% Ammonium Persulfate (APS) (Prepare fresh)
e TEMED
Procedure:

o Casting the Resolving Gel:

[e]

Assemble the gel casting apparatus.

o

For a 10% resolving gel, mix 3.3 ml of 30% acrylamide/bis solution, 2.5 ml of resolving gel
buffer, and 4.1 ml of deionized water.

o

Add 50 pl of 10% APS and 5 ul of TEMED.

[¢]

Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

[¢]

Overlay with water or isopropanol and allow to polymerize.

» Casting the Stacking Gel:

o

Pour off the overlay.

[¢]

For a 4% stacking gel, mix 0.67 ml of 30% acrylamide/bis solution, 1.25 ml of stacking gel
buffer, and 3.05 ml of deionized water.

[¢]

Add 25 pl of 10% APS and 5 ul of TEMED.

[¢]

Pour the stacking gel solution on top of the resolving gel and insert the comb.

[e]

Allow to polymerize.

e Sample Preparation and Electrophoresis:
o Mix protein samples with an equal volume of 2X sample buffer.
o Heat at 95-100°C for 5 minutes.

o Assemble the gel in the electrophoresis tank and fill with 1X running buffer.
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o Load samples into the wells.

o Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.

Tricine-SDS-PAGE Protocol

Solutions:

Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C or 49.5% T, 6% C)

o Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45

e Cathode (Upper) Buffer (10X): 1 M Tris, 1 M Tricine, 1% SDS, pH 8.25

e Anode (Lower) Buffer (10X): 2 M Tris-HCI, pH 8.9

o Sample Buffer (2X): 100 mM Tris-HCI, pH 6.8, 24% Glycerol, 8% SDS, 4% 2-
mercaptoethanol, 0.02% Coomassie Blue G-250

e 10% Ammonium Persulfate (APS) (Prepare fresh)

e TEMED

Procedure:

e Casting the Separating Gel:

[¢]

Assemble the gel casting apparatus.

[¢]

For a 10% separating gel, mix 2.0 ml of acrylamide/bis solution (49.5% T, 3% C), 3.3 ml of
gel buffer, and 2.7 ml of glycerol.

[¢]

Add 50 pl of 10% APS and 5 ul of TEMED.

[e]

Immediately pour the solution and overlay with water. Allow to polymerize.

e Casting the Stacking Gel:

o Pour off the overlay.
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o For a 4% stacking gel, mix 0.4 ml of acrylamide/bis solution (49.5% T, 3% C), 1.25 ml of
gel buffer, and 3.35 ml of deionized water.

o Add 25 pl of 10% APS and 5 pl of TEMED.

o Pour the stacking gel and insert the comb. Allow to polymerize.

o Sample Preparation and Electrophoresis:

Mix protein samples with an equal volume of 2X Tricine sample buffer.

o

Incubate at 40°C for 30-60 minutes. Avoid boiling.

[¢]

Assemble the gel in the electrophoresis tank. Fill the upper chamber with 1X cathode

o

buffer and the lower chamber with 1X anode buffer.

[e]

Load samples.

Run the gel at an initial low voltage (e.g., 30V) until the samples enter the stacking gel,

[e]

then increase to a higher voltage (e.g., 100-150V).

Visualizing the Process: Workflows and Principles

To better understand the practical and theoretical differences between the two systems, the
following diagrams illustrate the experimental workflows and the underlying chemical principles.

Preparation h Electrophoresis Analysis

Q Gel Assembly Loading Samples H Running Gel )—»C)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Standard workflow for Laemmli SDS-PAGE.

Ion Mobility in Stacking Gel

Laemmli: Glycine (zwitterionic at pH 6.8, slow)
Tricine: Tricine (more negative at pH 6.8, faster than Glycine)

Sample Loading

Proteins enter stacking gel

Stacking Gel (pH 6.8)

Leading lon (CI7) | Proteins | Trailing lon (Glycine/Tricine)

Fastesti Lntermeiate Slowest (in stacking gel)

Resolving Gel (pH 8.8 / 8.45)

Proteins separate by size

Click to download full resolution via product page

Caption: lon movement and protein stacking in a discontinuous buffer system.

Conclusion: Making the Right Choice

The choice between the Laemmli and Tricine buffer systems is ultimately dictated by the
specific research question and the molecular weight of the proteins of interest.

o For routine separation of a broad range of proteins (>20 kDa), the Laemmli system remains
a robust and widely used choice. Its simplicity and the vast body of literature supporting its
use make it a reliable workhorse in many laboratories.

* When high-resolution separation of low molecular weight proteins and peptides (<30 kDa) is
critical, the Tricine system is unequivocally superior. Its ability to resolve small proteins from
interfering SDS micelles and its gentler, lower pH environment make it the ideal choice for
proteomics, peptide analysis, and studies involving smaller protein targets.

By understanding the principles and performance characteristics of each system, researchers
can make an informed decision to optimize their protein separation experiments and achieve
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clear, accurate, and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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